![molecular formula C13H17BFNO5 B14061462 Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)
Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is a complex organic compound that belongs to the class of boronic acid derivatives This compound is characterized by the presence of a boron atom within its structure, which is part of an oxaborole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:
Formation of the Oxaborole Ring: This step involves the reaction of a suitable boronic acid derivative with a diol to form the oxaborole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, typically using tert-butyl chloride and a base such as potassium carbonate.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved by reacting the intermediate with tert-butyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles such as amines, thiols, and halides, with solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of boron-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes that interact with boronic acid derivatives.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with hydroxyl groups in enzymes, leading to enzyme inhibition. This interaction can disrupt the normal function of the enzyme, resulting in various biological effects. The fluorine atom and the tert-butyl group can also influence the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ((7-chloro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- Tert-butyl ((7-bromo-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
- Tert-butyl ((7-iodo-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
Uniqueness
The presence of the fluorine atom in tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate distinguishes it from its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding affinity, and biological activity. This makes the fluorinated compound potentially more effective in certain applications compared to its chloro, bromo, and iodo counterparts.
Propriétés
Formule moléculaire |
C13H17BFNO5 |
|---|---|
Poids moléculaire |
297.09 g/mol |
Nom IUPAC |
tert-butyl N-[(7-fluoro-1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17BFNO5/c1-13(2,3)20-12(18)16-6-9-7-4-5-8(17)11(15)10(7)14(19)21-9/h4-5,9,17,19H,6H2,1-3H3,(H,16,18) |
Clé InChI |
SKLRLQQMZJQSHR-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=CC(=C2F)O)C(O1)CNC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


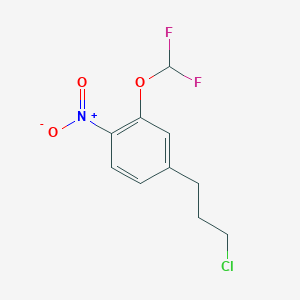



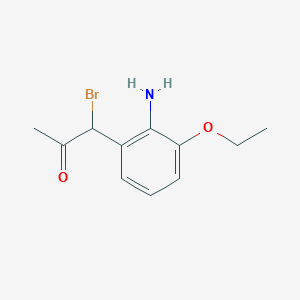

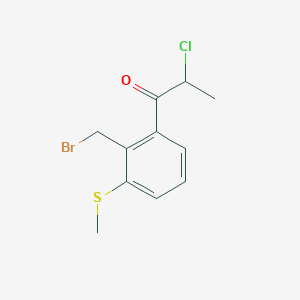
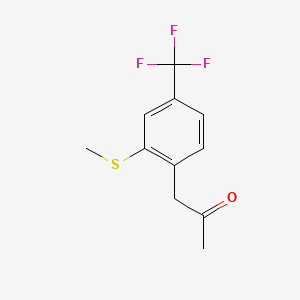
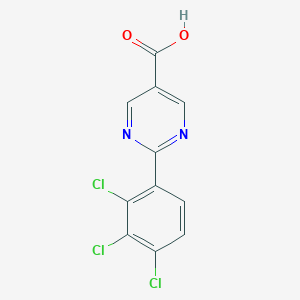
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
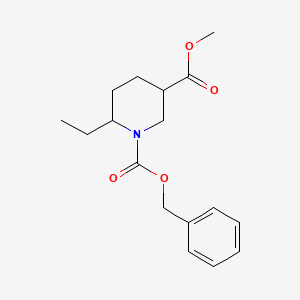

![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)

